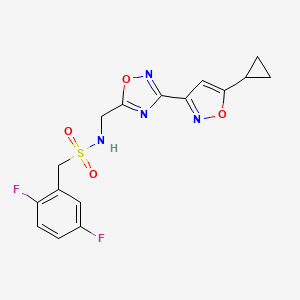

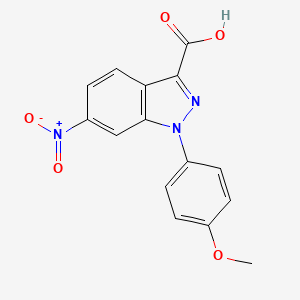

![molecular formula C21H18FN3O4 B2478542 N-(2-(7-フルオロ-3-オキソ-2,3-ジヒドロベンゾ[f][1,4]オキサゼピン-4(5H)-イル)エチル)-2-ヒドロキシキノリン-4-カルボキサミド CAS No. 2034411-24-8](/img/structure/B2478542.png)

N-(2-(7-フルオロ-3-オキソ-2,3-ジヒドロベンゾ[f][1,4]オキサゼピン-4(5H)-イル)エチル)-2-ヒドロキシキノリン-4-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide is a useful research compound. Its molecular formula is C21H18FN3O4 and its molecular weight is 395.39. The purity is usually 95%.

BenchChem offers high-quality N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

RNA干渉(RNAi)用途

2’リボース修飾の中でも、2’-デオキシ-2’-フルオロRNA(2’-F-RNA)はRNA干渉(RNAi)用途において際立っています。この化合物のユニークな特性により、ガイドおよびパッセンジャーsiRNA鎖でよく許容されます。研究者らは、RNAi効率の向上と免疫刺激効果の最小化の可能性を探っています .

準備方法

Synthetic routes and reaction conditions: The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide typically involves several key steps. The process starts with the fluorination of a benzooxazepine precursor under controlled conditions to introduce the fluorine atom. Subsequent steps include the selective reduction of the resulting fluorinated oxazepinone, followed by the introduction of an ethyl side chain through a reaction with an appropriate alkylating agent. The final step involves coupling the resulting intermediate with 2-hydroxyquinoline-4-carboxamide, using a suitable coupling reagent under mild conditions to obtain the target compound.

Industrial production methods: Industrial-scale production often mirrors the laboratory synthesis, but with optimizations for large-scale yield and efficiency. Process development focuses on the scalability of each reaction step, purification techniques to ensure high purity, and cost-effective use of reagents and solvents. Continuous flow synthesis and automated systems may be employed to enhance the overall production efficiency.

化学反応の分析

Types of reactions it undergoes:

Oxidation: The compound can undergo oxidation reactions, particularly involving the quinoline and benzooxazepine moieties.

Reduction: Selective reduction of the oxo group in the oxazepine ring is a key transformation.

Common reagents and conditions used in these reactions:

Oxidation: Reagents like potassium permanganate or ceric ammonium nitrate in aqueous or organic solvents.

Reduction: Use of reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: Conditions often involve nucleophiles such as amines, thiols, or cyanides, under basic or neutral conditions.

Major products formed from these reactions:

Oxidation: Oxidized derivatives, including quinoline N-oxides.

Reduction: Reduced derivatives like hydroquinoline or deoxygenated oxazepine analogs.

Substitution: Functionalized derivatives with varying biological or chemical properties.

4. Scientific Research Applications: N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide finds applications in multiple fields:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, enhancing catalysis and material properties.

Biology: Serves as a probe in biochemical assays to study enzyme activity, binding interactions, and cellular uptake mechanisms.

Medicine: Investigated for its potential as a therapeutic agent in treating conditions like cancer, neurological disorders, and infections due to its pharmacophore features.

Industry: Employed in the synthesis of advanced materials, pharmaceuticals, and agrochemicals due to its versatile reactivity and stability.

5. Mechanism of Action: The compound's mechanism of action is multifaceted, depending on its application:

Molecular targets and pathways involved: In medicinal chemistry, it may interact with specific protein targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. This can result in the inhibition or activation of biological pathways, leading to desired therapeutic effects.

6. Comparison with Similar Compounds: N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide stands out for its unique combination of a fluorinated oxazepine and hydroxyquinoline carboxamide structure. Compared to similar compounds such as:

2-hydroxyquinoline-4-carboxamide: This lacks the fluorinated oxazepine moiety, which contributes to different reactivity and biological activity.

7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine: Lacks the hydroxyquinoline carboxamide component, impacting its overall properties and applications.

2-hydroxyquinoline-4-carboxamide derivatives: These may feature different substitutions, leading to variations in activity and application scope.

So, there's the deep dive on N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide. How do you find all this heavy chemistry stuff? Fascinating, right?

特性

IUPAC Name |

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O4/c22-14-5-6-18-13(9-14)11-25(20(27)12-29-18)8-7-23-21(28)16-10-19(26)24-17-4-2-1-3-15(16)17/h1-6,9-10H,7-8,11-12H2,(H,23,28)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMUUSIFCGTOKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC(=O)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

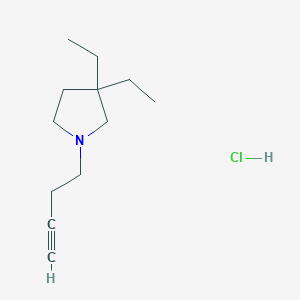

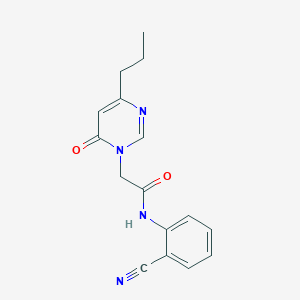

![2-OXO-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}IMIDAZOLIDINE-1-CARBOXAMIDE](/img/structure/B2478462.png)

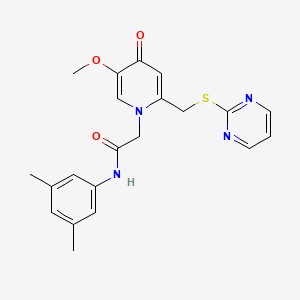

![3-(3-methylphenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2478465.png)

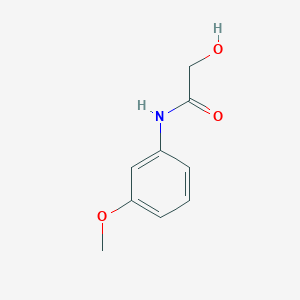

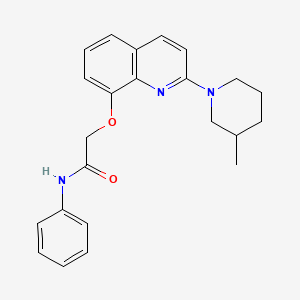

![(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2478466.png)

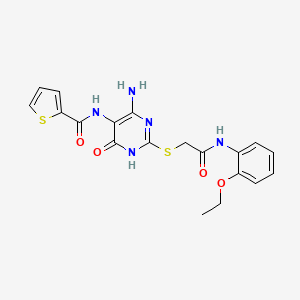

![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2478469.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2478476.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2478481.png)